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Compound of Interest

Compound Name: TP-238

Cat. No.: B1193851 Get Quote

TP-238 has been identified as a chemical probe targeting the bromodomains of CECR2 (Cat

Eye Syndrome Chromosome Region 2) and BPTF (Bromodomain PHD finger Transcription

Factor).[1] BPTF is a core component of the NURF (Nucleosome Remodeling Factor) complex,

which is essential for neural development, hematopoiesis, and is implicated in c-MYC-driven

cancers.[1]

Quantitative Data for TP-238
Parameter Target Value Assay

Biochemical IC50 CECR2 30 nM AlphaScreen

Biochemical IC50 BPTF 350 nM AlphaScreen

Cellular EC50 CECR2 200-300 nM NanoBRET™

Cellular EC50 BPTF 200-300 nM NanoBRET™

Off-target IC50 BRD9 1.4 µM -

A negative control, TP-422, is available and is inactive against BPTF and CECR2.[1]

Experimental Protocols
Isothermal Titration Calorimetry (ITC)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1193851?utm_src=pdf-interest
https://www.benchchem.com/product/b1193851?utm_src=pdf-body
https://www.thesgc.org/chemical-probes/tp-238
https://www.thesgc.org/chemical-probes/tp-238
https://www.benchchem.com/product/b1193851?utm_src=pdf-body
https://www.thesgc.org/chemical-probes/tp-238
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A common method to confirm binding affinity is Isothermal Titration Calorimetry (ITC). For TP-
238, a typical protocol would involve the following steps:

Prepare a 50 mM stock solution of TP-238 and dilute it to a final concentration of 10 µM in

the ITC cell buffer.[1]

The protein of interest (CECR2 or BPTF) is placed in the syringe.

An initial injection of 2 µl is followed by 30 identical injections of 6 µl.[1]

Heats of dilution are measured in separate experiments and subtracted from the titration

data.[1]

Thermodynamic parameters (ΔG, ΔH, and ΔS) are calculated using the equation: ΔG = ΔH -

TΔS = -RTlnKB, assuming a single binding site model.[1]
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Caption: TP-238 inhibits the CECR2 and BPTF bromodomains.

TP-064: A Potent and Selective Chemical Probe for
PRMT4 (CARM1)
TP-064 is a highly potent, selective, and cell-active small molecule inhibitor of Protein Arginine

Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine

Methyltransferase 1 (CARM1).[2][3] PRMT4 is a Type I PRMT that catalyzes the asymmetric

dimethylation of arginine residues on both histone and non-histone protein substrates, playing

a significant role in transcriptional regulation and various cellular processes.[4][5] Dysregulation

of PRMT4 has been implicated in several cancers, including multiple myeloma.[2][3]
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Quantitative Data for TP-064
Parameter Value Target/Substrate Assay

Biochemical Activity

IC50 < 10 nM PRMT4
Methyltransferase

Assay

Kd 7.1 ± 1.8 nM
PRMT4 (in presence

of SAM)

Surface Plasmon

Resonance (SPR)

Cellular Activity

IC50 43 ± 10 nM
MED12 (Mediator

complex subunit 12)

Cellular Methylation

Assay

IC50 340 ± 30 nM
BAF155 (BRG1-

associated factor 155)

Cellular Methylation

Assay

A negative control, TP-064N, is also available for use in cellular studies.[2]

Experimental Protocols
PRMT4 Methyltransferase Inhibition Assay

This assay is used to determine the IC50 of inhibitors against PRMT4 activity.

The reaction mixture contains PRMT4 enzyme, a histone H3 peptide substrate, and S-

[methyl-³H]adenosyl-L-methionine ([³H]-SAM) as the methyl donor.

TP-064 is added at varying concentrations.

The reaction is incubated to allow for the methylation of the histone substrate.

The reaction is stopped, and the radiolabeled methylated peptide is captured on a filter.

The amount of radioactivity is measured using a scintillation counter to determine the extent

of inhibition.

Surface Plasmon Resonance (SPR) for Binding Kinetics
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SPR analysis is used to determine the binding affinity and kinetics (Kd, kon, koff) of TP-064 to

PRMT4.

PRMT4 is immobilized on a sensor chip.

TP-064, in the presence of S-adenosyl methionine (SAM), is flowed over the chip at various

concentrations.[6]

The binding and dissociation of TP-064 to PRMT4 is monitored in real-time by detecting

changes in the refractive index at the sensor surface.

The resulting sensorgrams are fitted to a 1:1 binding model to calculate the kinetic

parameters.[6]

Cellular Pharmacodynamic Biomarker Assay

This assay measures the ability of TP-064 to inhibit the methylation of endogenous PRMT4

substrates in cells.

Cells (e.g., multiple myeloma cell lines) are treated with varying concentrations of TP-064 for

a specified time (e.g., 72 hours).[7]

Cell lysates are prepared and subjected to immunoprecipitation using antibodies specific for

PRMT4 substrates like MED12 or BAF155.

The immunoprecipitated proteins are then analyzed by Western blotting using an antibody

that specifically recognizes asymmetrically dimethylated arginine (ADMA).

The reduction in the ADMA signal indicates the inhibition of PRMT4 activity in the cells.

Visualizations
Signaling Pathway of PRMT4 and Inhibition by TP-064
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Caption: TP-064 inhibits PRMT4-mediated arginine methylation.

Experimental Workflow for TP-064 Evaluation
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Caption: Workflow for the validation of an epigenetic probe.

Conclusion
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TP-238 and TP-064 are valuable chemical probes that enable the investigation of distinct

epigenetic regulatory mechanisms. TP-238 provides a tool to study the function of CECR2 and

BPTF bromodomains in chromatin remodeling. In contrast, TP-064 is a highly characterized

inhibitor of PRMT4, offering a means to explore the roles of arginine methylation in gene

regulation and disease, particularly in the context of cancer. The detailed data and protocols

provided in this guide are intended to facilitate the effective use of these probes by researchers

in the field of epigenetics and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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